ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate
Description
Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1431966-38-9, molecular formula: C₈H₁₄ClN₃O₂, molecular weight: 219.67 g/mol) is a pyrazole derivative characterized by an amino group at position 3, an ethyl substituent at position 1, and an ester moiety at position 5 (Figure 1) . Pyrazole-based compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . This compound serves as a versatile intermediate in synthesizing heterocyclic systems with enhanced pharmacological profiles. Its structural features, such as the electron-donating amino group and lipophilic ethyl chain, influence reactivity, solubility, and target interactions.
Properties
IUPAC Name |
ethyl 5-amino-2-ethylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-11-6(5-7(9)10-11)8(12)13-4-2;/h5H,3-4H2,1-2H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTRTNFYPZSAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-38-9 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-1-ethyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compoundsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different pyrazole derivatives.
Substitution: The amino and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In organic synthesis, ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of functional materials .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-5-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogues include:
Key Observations :
- Functional Groups: Amino and ester groups enable nucleophilic reactions (e.g., amidation, cyclization), while bromine or chlorine atoms in analogues enhance halogen bonding in target interactions .
- Fused Systems: Pyrano[2,3-c]pyrazole derivatives exhibit strong fluorescence due to extended conjugation, a property absent in the non-fused target compound .
Physicochemical Properties
- Crystallography : The target compound’s planar pyrazole ring (r.m.s. deviation <0.01 Å in analogues) facilitates π–π stacking, while substituents like 4-chlorobenzyl introduce steric effects, altering crystal packing .
- Solubility : The ethyl ester group enhances lipophilicity compared to hydroxy or carboxyl analogues, impacting bioavailability .
Tables and Figures :
- Figure 1: Structure of ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.
- Table 1 : Structural and functional comparison of pyrazole-5-carboxylate derivatives.
Biological Activity
Ethyl 3-amino-1-ethyl-1{H}-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.
The exact mechanism of action for this compound is not fully elucidated; however, pyrazole derivatives are known to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Many pyrazole compounds inhibit specific enzymes, affecting biochemical pathways related to inflammation and cancer.
- Receptor Modulation : These compounds can act as agonists or antagonists at various receptors, influencing cellular responses.
Research indicates that pyrazole derivatives can impact pathways involved in inflammation, cancer proliferation, and microbial resistance, suggesting that this compound may exhibit similar effects .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Haemophilus influenzae | 0.49 μg/ml |
| Haemophilus parainfluenzae | 0.49 μg/ml |
| Escherichia coli | 0.038 μmol/ml |
| Pseudomonas aeruginosa | 0.067 μmol/ml |
These findings suggest that the compound possesses significant activity against both planktonic and biofilm-forming cells .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. In animal models, such as carrageenan-induced paw edema tests, derivatives of pyrazole have been shown to reduce inflammation significantly. The structure-activity relationship indicates that specific substitutions on the pyrazole ring enhance anti-inflammatory effects .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- In Vitro Studies : A study evaluated the cytotoxicity of related compounds using Vero cells. The results indicated no significant cytotoxic effects at concentrations exerting antimicrobial activity (EC50 = 278.8 μg/ml), demonstrating a favorable safety profile .
- Comparative Analysis : Ethyl 3-amino derivatives were compared with other pyrazoles, revealing unique properties that could be exploited for drug development. For instance, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited MIC values lower than those of established antibiotics like fluconazole .
Research Applications
This compound serves multiple roles in research:
- Medicinal Chemistry : It is used as a scaffold for synthesizing new therapeutic agents targeting inflammation and microbial infections.
- Agricultural Chemistry : Its derivatives are explored for developing agrochemicals due to their biological activity against plant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
